molecular formula C22H16FN3O2S2 B282752 4-fluoro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

4-fluoro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

Cat. No. B282752
M. Wt: 437.5 g/mol
InChI Key: DQNKNIZPVSJCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzothiazole derivatives and has been studied extensively for its biological activities.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in cells. Additionally, this compound has been investigated for its potential to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-fluoro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide in laboratory experiments is its high potency and selectivity. This compound has been shown to have a high affinity for certain enzymes and proteins, which makes it a useful tool for studying their function. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-fluoro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide. One area of interest is the development of novel anti-cancer therapies based on this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential for modulating immune function. Finally, the potential toxicity of this compound should be further investigated to determine its safety for use in humans.

Synthesis Methods

The synthesis of 4-fluoro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide involves the reaction of 4-fluoro-N-(2-mercaptophenyl)benzamide with 2-bromoacetylphenylalanine methyl ester in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then cyclized to yield the final product.

Scientific Research Applications

The potential applications of 4-fluoro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide in scientific research are diverse. This compound has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has also been investigated for its anti-inflammatory and anti-oxidant activities.

properties

Molecular Formula

C22H16FN3O2S2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[2-(2-anilino-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]-4-fluorobenzamide

InChI

InChI=1S/C22H16FN3O2S2/c23-15-8-6-14(7-9-15)21(28)25-17-10-11-18-19(12-17)30-22(26-18)29-13-20(27)24-16-4-2-1-3-5-16/h1-12H,13H2,(H,24,27)(H,25,28)

InChI Key

DQNKNIZPVSJCRL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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